molecular formula C10H11F2NO B13328986 2,6-difluoro-N-propylbenzamide

2,6-difluoro-N-propylbenzamide

Cat. No.: B13328986
M. Wt: 199.20 g/mol
InChI Key: FQJJVVFFBVXNLI-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-propylbenzamide is an organic compound with the molecular formula C10H11F2NO. It is a derivative of benzamide, where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring, and a propyl group is attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-propylbenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzamides.

    Reduction: 2,6-difluoro-N-propylamine.

    Oxidation: 2,6-difluorobenzoic acid.

Scientific Research Applications

2,6-Difluoro-N-propylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-propylbenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the bacterial protein FtsZ, which is essential for bacterial cell division. The compound binds to the allosteric site of FtsZ, preventing its polymerization and thereby inhibiting cell division. This mechanism makes it a potential candidate for the development of new antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-propylbenzamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propyl group. This combination of functional groups imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in similar compounds .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2,6-difluoro-N-propylbenzamide

InChI

InChI=1S/C10H11F2NO/c1-2-6-13-10(14)9-7(11)4-3-5-8(9)12/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

FQJJVVFFBVXNLI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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